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Compound of Interest

Compound Name:
2-Chloro-4-fluoro-5-iodobenzoic

acid

Cat. No.: B1603881 Get Quote

Welcome to a detailed exploration of 2-chloro-4-fluoro-5-nitrobenzoic acid, a key building block

in modern medicinal chemistry. This guide moves beyond simple data sheets to provide a

practical, in-the-field perspective on the comprehensive characterization of this vital

intermediate. As researchers and drug development professionals, we understand that the

purity, structure, and stability of our starting materials are paramount to the success of a

synthetic campaign and the safety of the final active pharmaceutical ingredient (API).

This document provides a self-validating framework for the analysis of 2-chloro-4-fluoro-5-

nitrobenzoic acid, grounded in established analytical techniques. We will delve into the

causality behind experimental choices and present comparative data to provide context and

highlight the unique properties of this molecule.

Core Properties and Synthetic Context
2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS No. 114776-15-7) is a white to light yellow

crystalline powder with the molecular formula C₇H₃ClFNO₄ and a molecular weight of

approximately 219.55 g/mol .[1][2] Its significance lies in its role as a versatile intermediate,

particularly in the synthesis of antifungal agents and other advanced therapeutic compounds.

[1] The strategic placement of chloro, fluoro, and nitro groups on the benzoic acid core imparts

a unique reactivity profile, making it an ideal precursor for complex molecular architectures.[1]

Table 1: Physicochemical Properties of 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid
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Property Value Source

CAS Number 114776-15-7 [1][2]

Molecular Formula C₇H₃ClFNO₄ [1][2]

Molecular Weight 219.55 g/mol [1][2]

Appearance
White to light yellow crystalline

powder
[1]

Melting Point 146-153 °C [1][3]

Boiling Point 364.2 °C [1]

Purity (Typical) ≥97-99% [1]

The synthesis of this intermediate commonly involves the nitration of 2-chloro-4-fluorobenzoic

acid or the nitration and subsequent hydrolysis of 2-chloro-4-fluorobenzotrichloride.[3][4][5]

These processes can introduce isomeric impurities and other side products, such as 2-chloro-

4-fluoro-3-nitrobenzoic acid.[3] Therefore, rigorous analytical characterization is not merely a

quality control step but a critical component of ensuring reaction specificity and final product

purity. Purification is typically achieved through recrystallization from appropriate solvents like

ethanol/water or ethyl acetate/heptane mixtures.[4][6]

Synthesis Pathways

2-chloro-4-fluorotoluene
2-chloro-4-fluorobenzotrichloride

Photochlorination

2-chloro-4-fluoro-5-nitrobenzoic acid

Nitration & Hydrolysis

2-chloro-4-fluorobenzoic acid
Nitration
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Caption: Common synthetic routes to the target intermediate.

Comprehensive Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of 2-chloro-4-

fluoro-5-nitrobenzoic acid. The following workflow ensures confirmation of identity, purity, and

structural integrity.

Sample of
2-chloro-4-fluoro-5-nitrobenzoic acid

HPLC
(Purity & Quantification)

Mass Spectrometry
(Molecular Weight)

FTIR Spectroscopy
(Functional Groups)

NMR Spectroscopy
(Structural Elucidation)

Comprehensive
Characterization Report

Click to download full resolution via product page

Caption: A logical workflow for comprehensive analytical characterization.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
Expertise & Experience: HPLC is the gold standard for determining the purity of chemical

intermediates. For a moderately polar molecule like 2-chloro-4-fluoro-5-nitrobenzoic acid, a

reversed-phase (RP) method using a C18 column provides excellent separation from both
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more polar and less polar impurities.[7] The choice of an acidic modifier in the mobile phase is

critical to ensure the carboxylic acid is protonated, leading to sharp, symmetrical peaks.

Experimental Protocol:

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid

(for MS compatibility) or phosphoric acid.[7]

Initial Conditions: 30% ACN / 70% Water.

Gradient: Linearly increase to 90% ACN over 15 minutes.

Hold: Hold at 90% ACN for 5 minutes.

Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV absorbance at 254 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase (initial

conditions) to a concentration of ~1 mg/mL.

Trustworthiness: The purity is calculated based on the area percentage of the main peak

relative to the total area of all peaks detected in the chromatogram. A high-purity sample should

exhibit a purity level of ≥99.0%.[1]

Table 2: Expected HPLC Data
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Parameter Expected Value

Retention Time Dependent on specific column and conditions

Purity (Area %) ≥99.0%

Peak Shape Symmetrical, Tailing Factor < 1.5

Mass Spectrometry (MS) for Molecular Weight
Confirmation
Expertise & Experience: Mass spectrometry provides an exact measurement of the molecular

weight, offering definitive confirmation of the compound's identity. Electrospray ionization (ESI)

in negative mode is ideal for this acidic compound, as it readily deprotonates to form the [M-H]⁻

ion.

Experimental Protocol:

Ionization Mode: Electrospray Ionization (ESI), Negative.

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

Sample Infusion: Introduce the sample (dissolved in methanol or acetonitrile) via direct

infusion or through an LC-MS system.

Data Acquisition: Scan over a mass range of m/z 50-500.

Trustworthiness: High-resolution mass spectrometry (HRMS) can confirm the elemental

composition by matching the exact mass to the calculated theoretical mass.

Table 3: Expected Mass Spectrometry Data

Ion Calculated m/z Observed m/z (Expected)

[M-H]⁻ 217.9656 217.965 ± 0.005
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Fourier-Transform Infrared (FTIR) Spectroscopy for
Functional Group Identification
Expertise & Experience: FTIR is a rapid, non-destructive technique used to confirm the

presence of key functional groups. The spectrum provides a molecular "fingerprint" that is

characteristic of the compound's structure.

Experimental Protocol:

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Sample Preparation: For ATR, place a small amount of the solid powder directly on the

crystal. For KBr, grind a small amount of sample with dry KBr and press into a pellet.

Trustworthiness: The presence of characteristic peaks for the carboxylic acid, nitro group, and

aromatic C-H and C-C bonds validates the functional group composition of the molecule.

Table 4: Key FTIR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description

O-H Stretch (Carboxylic Acid) 2500-3300 (broad)
Hydrogen-bonded hydroxyl

group

C=O Stretch (Carboxylic Acid) 1680-1720 Carbonyl stretch

N-O Stretch (Nitro Group) 1500-1560 & 1345-1385
Asymmetric and symmetric

stretching

C=C Stretch (Aromatic) 1450-1600 Aromatic ring vibrations

C-Cl Stretch 700-850 Carbon-chlorine bond

C-F Stretch 1000-1350 Carbon-fluorine bond

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expertise & Experience: NMR is the most powerful technique for unambiguous structural

determination. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the connectivity

and chemical environment of each atom in the molecule.

Experimental Protocol:

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

DMSO-d₆ is often preferred due to its ability to dissolve the acidic proton.

Instrument: 400 MHz or higher field strength NMR spectrometer.

Experiments:

¹H NMR: Provides information on the aromatic protons.

¹³C NMR: Shows the chemical shifts for all carbon atoms.

¹⁹F NMR: Confirms the presence and environment of the fluorine atom.

Trustworthiness: The combination of chemical shifts, coupling constants, and integration values

in the ¹H NMR spectrum, along with the distinct signals in the ¹³C and ¹⁹F spectra, provides a

complete and self-validating picture of the molecular structure.

Table 5: Expected NMR Data (in DMSO-d₆)
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H ~13.5 (very broad) s -COOH

~8.3 d Aromatic H

~7.9 d Aromatic H

¹³C ~165 s -COOH

~155 (d) s C-F

~145 s C-NO₂

~130-140 m
Other aromatic

carbons

¹⁹F Varies s Ar-F

(Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and

instrument.)

Comparison with Alternative Intermediates
While 2-chloro-4-fluoro-5-nitrobenzoic acid is highly effective, other substituted nitrobenzoic

acids are also used in heterocyclic synthesis. Understanding their relative merits is crucial for

process optimization and new route development.

Table 6: Comparison of Key Synthetic Intermediates
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Intermediate Structure
Key Features &
Applications

2-Chloro-4-fluoro-5-

nitrobenzoic acid
C₇H₃ClFNO₄

Features: Highly activated for

nucleophilic aromatic

substitution (SNAr) at the

chloro and fluoro positions.

The nitro group is a strong

electron-withdrawing group.

Applications: Synthesis of

antifungals and complex

heterocycles.[1]

4-Chloro-2-fluoro-5-

nitrobenzoic acid
C₇H₃ClFNO₄

Features: Isomer of the

primary topic. The positions of

the halogens are swapped,

altering the regioselectivity of

substitution reactions.

Applications: Used as a

multireactive building block for

various heterocyclic scaffolds

like benzimidazoles and

quinoxalinones.[8]

2-Chloro-5-nitrobenzoic acid C₇H₄ClNO₄

Features: Lacks the fluorine

atom, making it less activated

towards SNAr compared to its

fluorinated counterpart.

Applications: Synthesis of

antibacterial agents and other

bioactive molecules.[6][9]

2-Fluoro-5-nitrobenzoic acid C₇H₄FNO₄

Features: The fluorine atom is

a good leaving group for SNAr.

Lacks the chloro substituent.

Applications: Used in the

synthesis of fluorescent probes

for bioimaging.[10][11]
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Conclusion
The comprehensive characterization of 2-chloro-4-fluoro-5-nitrobenzoic acid is a non-

negotiable aspect of its use in research and development. By employing a logical workflow of

orthogonal analytical techniques—HPLC for purity, MS for molecular weight, FTIR for functional

groups, and NMR for definitive structure—scientists can ensure the quality and integrity of this

critical intermediate. This guide provides the experimental framework and comparative context

necessary to empower researchers to proceed with confidence in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1603881#characterization-of-2-chloro-4-fluoro-5-
nitrobenzoic-acid-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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